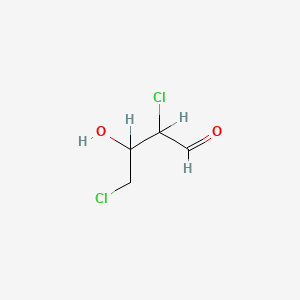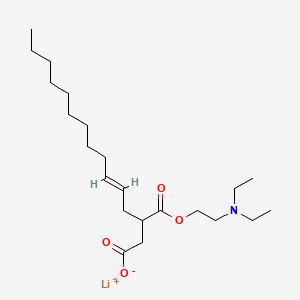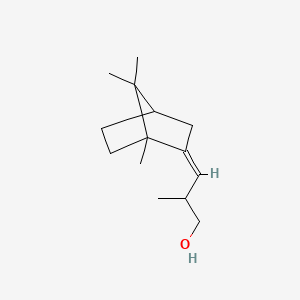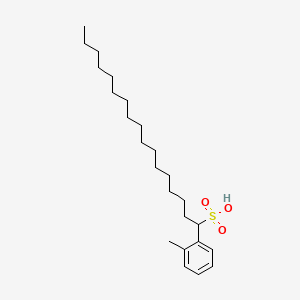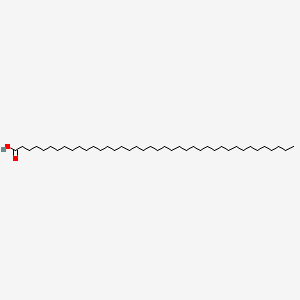
Tetracontanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracontanoic acid, also known as C40H80O2, is a long-chain saturated fatty acid. It is a carboxylic acid with a 40-carbon backbone, making it one of the higher molecular weight fatty acids. This compound is typically found in various natural waxes and is known for its high melting point and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracontanoic acid can be synthesized through the hydrogenation of unsaturated fatty acids or by the elongation of shorter-chain fatty acids. One common method involves the catalytic hydrogenation of oleic acid, which is a monounsaturated fatty acid. The reaction typically uses a palladium or nickel catalyst under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as beeswax or carnauba wax. The process includes saponification of the wax, followed by acidification to release the free fatty acids. The fatty acids are then separated and purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Tetracontanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohol, tetracontanol.
Esterification: It reacts with alcohols to form esters, which are commonly used in the production of waxes and lubricants.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Esterification: Typically involves the use of sulfuric acid (H2SO4) as a catalyst and heating under reflux conditions.
Major Products
Oxidation: Shorter-chain fatty acids and ketones.
Reduction: Tetracontanol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Tetracontanoic acid has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of high-performance lubricants, waxes, and cosmetics.
Mechanism of Action
The mechanism by which tetracontanoic acid exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also interact with various enzymes and proteins, affecting their function. For example, it can inhibit the activity of certain enzymes involved in fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
- Hexacosanoic acid (C26H52O2)
- Octacosanoic acid (C28H56O2)
- Triacontanoic acid (C30H60O2)
Uniqueness
Tetracontanoic acid is unique due to its longer carbon chain, which imparts higher melting points and greater stability compared to shorter-chain fatty acids. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Properties
CAS No. |
80440-54-6 |
|---|---|
Molecular Formula |
C40H80O2 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
tetracontanoic acid |
InChI |
InChI=1S/C40H80O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40(41)42/h2-39H2,1H3,(H,41,42) |
InChI Key |
CWXZMNMLGZGDSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



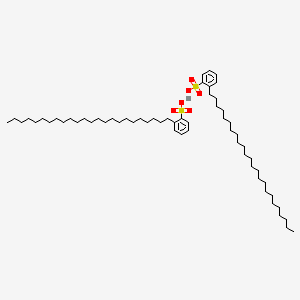
![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)



